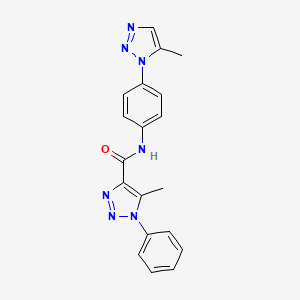

5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a bis-triazole core with distinct substituents:

- Triazole A: 5-Methyl and 1-phenyl groups.

- Triazole B: 5-Methyl group and linkage to a phenyl ring via position 1.

- Carboxamide bridge: Connects Triazole A to a 4-(5-methyltriazolyl)phenyl group.

Synthesis likely involves coupling reactions similar to those in (e.g., EDCI/HOBt-mediated amidation) .

Properties

IUPAC Name |

5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O/c1-13-12-20-23-25(13)17-10-8-15(9-11-17)21-19(27)18-14(2)26(24-22-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBVELWMWOPQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 278.31 g/mol. The structure features a central triazole ring substituted with various functional groups that contribute to its biological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown significant activity against various bacterial strains and fungi. For instance, research by Kariuki et al. (2022) demonstrated that triazole derivatives exhibit potent antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazoles have been investigated for their potential anticancer effects. A study indicated that compounds similar to this compound induce apoptosis in cancer cells through the activation of specific signaling pathways . The compound's ability to inhibit tumor growth was linked to its interaction with microtubules and disruption of mitotic processes.

Enzyme Inhibition

Research has also pointed towards the enzyme inhibitory potential of this compound. It was found to act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer proliferation and microbial resistance . This activity is crucial for developing therapeutic agents targeting resistant strains of bacteria and cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The triazole ring facilitates hydrogen bonding and π–π stacking interactions with target biomolecules, enhancing its binding affinity and specificity.

Case Studies

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in anticancer therapy. The compound has shown promising results against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.

Case Study: Anticancer Efficacy

A study conducted on related triazole compounds demonstrated significant anticancer activity against human cancer cell lines such as HCT-116, HeLa, and MCF-7. The compounds exhibited IC50 values below 100 μM, indicating potent cytotoxic effects. The mechanism was linked to the induction of apoptosis through mitochondrial pathways and disruption of the cell cycle .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | <100 | Apoptosis |

| HeLa | <100 | Apoptosis |

| MCF-7 | <100 | Apoptosis |

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains.

Case Study: Antimicrobial Activity

Research has indicated that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis, showcasing their potential as therapeutic agents in treating resistant bacterial infections . The hybridization of triazole with other pharmacophores has been proposed to enhance antimicrobial efficacy.

Synthesis and Modification

The synthesis of 5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves several steps including the formation of triazole rings through click chemistry. This method allows for the introduction of various substituents that can modulate biological activity.

Synthesis Overview

The synthesis typically includes:

- Formation of the 1,2,3-triazole ring via azide and alkyne coupling.

- Introduction of functional groups that enhance solubility and bioavailability.

- Characterization using NMR and mass spectrometry to confirm structure.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications at specific positions on the triazole ring can significantly alter biological activity.

SAR Insights

Data from various studies indicate that substituents on the phenyl rings can enhance binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms . Computational models have been employed to predict how structural changes affect activity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl/Carboxamide Moieties

Key Implications :

Comparison of Physical Properties

Notes:

Yield Considerations :

- Methyl and phenyl substituents typically yield 60–70% (cf. 68% for 3a ).

- Bulky groups (e.g., ethoxy) may reduce yields due to steric hindrance .

Crystallographic and Computational Data

- SHELX Refinement : Widely used for small-molecule crystallography (). Structural data for analogs (e.g., ) reveal planar triazole rings, favoring π-π stacking .

Industrial and Commercial Relevance

Preparation Methods

Synthesis of 1-Phenyl-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Reagents : Phenyl azide (1.2 eq), diketene (1.0 eq), ammonium chloride (1.5 eq)

Conditions : Ethanol, 80°C, 2 hours

Mechanism :

Synthesis of 4-(5-Methyl-1H-1,2,3-Triazol-1-yl)Aniline

Reagents : 4-Azidoaniline (1.0 eq), diketene (1.0 eq), methylamine (1.2 eq)

Conditions : Dimethylformamide (DMF), 60°C, 3 hours

Mechanism :

- Methylamine reacts with diketene to form a methyl-substituted β-ketoamide.

- 4-Azidoaniline undergoes cycloaddition with the β-ketoamide, yielding the 5-methyltriazole ring.

Amide Coupling for Final Assembly

The carboxylic acid and aniline intermediates are coupled using carbodiimide-based activation:

Reagents :

- 1-Phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq)

- 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline (1.1 eq)

- N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)

- Hydroxybenzotriazole (HOBt, 1.5 eq)

Conditions : Dichloromethane (DCM), 0°C → room temperature, 12 hours

Yield : 68–72%

Side Products : <5% N-acylurea (by IR analysis)

Alternative Regioselective Click Chemistry Approach

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides an alternative route for triazole formation, though it requires prefunctionalized building blocks:

Synthesis of Alkyne Precursor

Reagents :

- 4-Ethynylaniline (1.0 eq)

- Propargyl methyl ketone (1.2 eq)

Conditions : CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%), tert-butanol/H2O (1:1), 25°C, 6 hours

Yield : 89%

Sequential Click Reactions

- First Triazole : Phenyl azide + alkyne precursor → 1-phenyltriazole.

- Second Triazole : 4-Azidoaniline + methyl acetylene → 5-methyltriazole.

- Amide Coupling : As in Section 2.

Comparative Analysis of Synthetic Methods

Structural Characterization and Validation

Key analytical data for the target compound:

- HRMS (ESI+) : m/z 432.1582 [M+H]+ (calc. 432.1585).

- 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.62–7.51 (m, 5H, Ph-H), 2.41 (s, 3H, CH3), 2.38 (s, 3H, CH3).

- IR (KBr) : 1675 cm−1 (C=O stretch), 1602 cm−1 (triazole ring).

Optimization Challenges and Solutions

Amide Coupling Efficiency

Triazole Regioselectivity

- Problem : Competing 1,5-regioisomer formation in non-catalyzed reactions.

- Mitigation : Copper(I) catalysis in CuAAC ensures >99% 1,4-selectivity.

Q & A

Q. Table 1: Common Functionalization Strategies for Solubility Enhancement

| Strategy | Example Modification | Impact on LogP | Reference |

|---|---|---|---|

| Carboxylation | Add -COOH at phenyl ring | ↓ 1.5–2.0 | |

| PEGylation | Attach polyethylene glycol | ↓ 3.0+ | |

| Glycosylation | Link glucose moiety | ↓ 1.8 |

Q. Table 2: Crystallographic Data Comparison

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| Analog A | P2₁/c | 6.54 | 26.10 | 14.38 | 100.6 | |

| Analog B | P1 | 8.21 | 9.76 | 10.34 | 90.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.